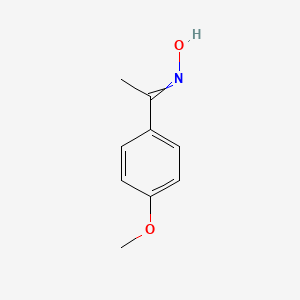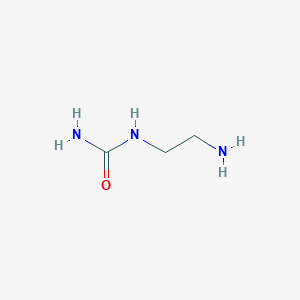
(4-Methoxyphenyl)ethanone oxime
Übersicht
Beschreibung
(4-Methoxyphenyl)ethanone oxime: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.194 g/mol . It is characterized by a phenyl ring substituted with a methoxy group (-OCH3) and an oxime group (-C=N-OH) attached to an ethanone moiety. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Hydroxylamine Reaction: The most common method involves reacting 4-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at room temperature.
Reduction of Nitro Compounds: Another synthetic route involves the reduction of 4-methoxyacetophenone nitro compound using reducing agents like sodium borohydride or sodium dithionite .
Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
(4-Methoxyphenyl)ethanone oxime: undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group in the compound can be reduced to an amine group.
Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Using reducing agents like sodium borohydride or sodium dithionite .
Substitution: Using nucleophiles like ammonia or alkyl halides .
Major Products Formed:
Oxidation: Formation of 4-methoxyacetophenone nitro compound .
Reduction: Formation of 4-methoxyacetophenone amine compound .
Substitution: Formation of various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)ethanone oxime: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (4-Methoxyphenyl)ethanone oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, forming bonds with electrophilic centers in target molecules. This interaction can modulate biological processes and lead to the desired therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
(4-Methoxyphenyl)ethanone oxime: is similar to other compounds with phenyl rings substituted with different functional groups. Some of these similar compounds include:
4-Methoxyacetophenone: Lacks the oxime group.
4-Methoxybenzaldehyde: Contains an aldehyde group instead of the oxime group.
4-Methoxyaniline: Contains an amine group instead of the oxime group.
Uniqueness: The presence of the oxime group in This compound distinguishes it from these similar compounds, providing unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOHMWCSTKXDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-92-5 | |
| Record name | 1-(4-Methoxyphenyl)ethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7807400.png)


